![molecular formula C15H18IN3O2 B3748224 N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3748224.png)
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exerts its effects by binding to the Na+/H+ exchanger, inhibiting its activity and altering the balance of ions and pH within the cell. This can lead to changes in cellular signaling pathways and ion transport, which can in turn affect cell growth and survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of ion transport and pH regulation. These effects have been observed in a range of cell types, including cancer cells, neuronal cells, and immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is its specificity for the Na+/H+ exchanger, which allows researchers to selectively inhibit this protein and study its effects on cellular signaling and physiology. However, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to have off-target effects on other ion transporters and channels, which can complicate interpretation of experimental results. Additionally, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its applications in scientific research. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide on cellular signaling and physiology
- Development of more specific and potent inhibitors of the Na+/H+ exchanger for use in research and potential therapeutic applications
- Investigation of the role of the Na+/H+ exchanger in a range of physiological and pathological processes, including cancer, neurodegeneration, and cardiovascular disease
- Exploration of the potential use of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and related compounds in drug discovery and development, particularly in the context of ion channel and transporter modulation.
In conclusion, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a valuable tool for researchers in a range of fields, with a variety of potential applications in scientific research. Its specificity for the Na+/H+ exchanger and its effects on cellular signaling and physiology make it a promising target for future research and drug development.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been used in a variety of scientific research applications, including studies of ion transport, cellular signaling, and cancer biology. In particular, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of the Na+/H+ exchanger, a membrane protein that plays a critical role in regulating intracellular pH and cell volume. This inhibition has been shown to have a range of effects on cellular signaling pathways, ion transport, and cell growth and survival.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN3O2/c1-4-21-13-7-5-12(6-8-13)17-14(20)9-19-11(3)15(16)10(2)18-19/h5-8H,4,9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRWDGKLVBPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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